1-(3-Acetylphenyl)-3-(4-methyl-2-nitrophenyl)thiourea
Overview
Description
N-(3-acetylphenyl)-N’-(4-methyl-2-nitrophenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, with its unique structural features, holds potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-N’-(4-methyl-2-nitrophenyl)thiourea typically involves the reaction of 3-acetylphenyl isothiocyanate with 4-methyl-2-nitroaniline. The reaction is usually carried out in a suitable solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and purification techniques, would be essential to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-N’-(4-methyl-2-nitrophenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the nitro group can lead to the formation of corresponding amines.
Substitution: The acetyl and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as an enzyme inhibitor or in the study of protein-ligand interactions.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-N’-(4-methyl-2-nitrophenyl)thiourea would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, inhibiting their activity. The presence of functional groups like acetyl, nitro, and thiourea moieties can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- N-phenyl-N’-benzoylthiourea
- N-(4-methylphenyl)-N’-phenylthiourea
- N-(3-nitrophenyl)-N’-phenylthiourea
Uniqueness
N-(3-acetylphenyl)-N’-(4-methyl-2-nitrophenyl)thiourea is unique due to the presence of both acetyl and nitro groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can also enhance its solubility and stability compared to other thiourea derivatives.
Properties
IUPAC Name |
1-(3-acetylphenyl)-3-(4-methyl-2-nitrophenyl)thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-10-6-7-14(15(8-10)19(21)22)18-16(23)17-13-5-3-4-12(9-13)11(2)20/h3-9H,1-2H3,(H2,17,18,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDPWTHWXWBSBBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NC2=CC=CC(=C2)C(=O)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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